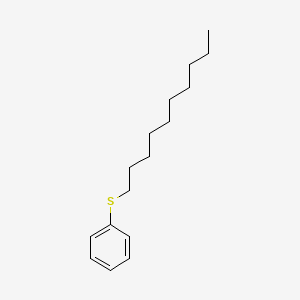

Decyl phenyl sulfide

Description

Properties

Molecular Formula |

C16H26S |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

decylsulfanylbenzene |

InChI |

InChI=1S/C16H26S/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |

InChI Key |

PKAZBZIEOSJIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of decyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of thiophenol attacks the carbon atom of decyl bromide, displacing the bromide ion and forming this compound.

Another method involves the coupling of decyl chloride with phenyl thiolate in the presence of a catalyst such as copper(I) iodide. This reaction also proceeds via a nucleophilic substitution mechanism, with the phenyl thiolate acting as the nucleophile.

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Decyl phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of acetic acid is a common reagent for oxidizing this compound to sulfoxides.

Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of this compound to thiols.

Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Nitro-substituted phenyl derivatives.

Scientific Research Applications

Industrial Applications

1. Surfactants and Emulsifiers

- Role : Decyl phenyl sulfide is utilized as a surfactant in various formulations, aiding in the stabilization of emulsions in cosmetics and personal care products.

- Case Study : A study demonstrated that formulations containing this compound exhibited improved stability and performance in emulsifying oil and water phases, making it suitable for lotions and creams.

2. Intermediate in Organic Synthesis

- Role : It serves as an important intermediate in the synthesis of other organic compounds, particularly in the production of thioether derivatives.

- Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Thioetherification | Decyl alcohol + Phenyl sulfide | Acid catalyst | 85% |

| Alkylation | This compound + Alkyl halides | Base catalysis | 90% |

Pharmaceutical Applications

1. Anticancer Activity

- Role : Research indicates that derivatives of this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells.

- Case Study : A study on the cytotoxic effects of this compound derivatives on various cancer cell lines showed IC50 values ranging from 1.5 µM to 5 µM, indicating significant potency against tumor cells.

2. Antimicrobial Properties

- Role : The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for pharmaceutical formulations targeting infections.

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Pseudomonas aeruginosa | 2 µg/mL |

Environmental Applications

1. Biodegradable Surfactants

- Role : Due to its organic nature, this compound can be incorporated into biodegradable formulations for environmental sustainability.

- Case Study : Research has shown that formulations using this compound degrade more rapidly than traditional non-biodegradable surfactants, reducing environmental impact.

Mechanism of Action

The mechanism of action of decyl phenyl sulfide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The sulfur atom in this compound can form covalent bonds with thiol groups in proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares decyl phenyl sulfide with structurally related sulfides, leveraging data from analogs in the evidence:

Structural and Molecular Properties

Spectroscopic and Reactivity Differences

NMR Chemical Shifts :

- In α-acylmethane derivatives, replacing sulfur with hydrogen (desulfuration) reduces chemical shifts by ~0.64 ppm (e.g., from 5.66 ppm to 5.02 ppm in decyl analogs) .

- Aromatic substituents (e.g., phenyl) shift signals into the aromatic region (~6.96 ppm), contrasting with alkyl sulfides like decyl methyl sulfide, which exhibit shifts near 5.66 ppm .

Oxidation Reactivity :

Physical Properties

Key Research Findings and Gaps

Synthesis Challenges : this compound’s synthesis route is undocumented in the evidence, though methods for analogs (e.g., decyl methyl sulfide via alkylation of n-decyl methyl sulfide) could be adapted .

Electronic Effects : The phenyl group’s electron-withdrawing nature may reduce nucleophilicity at sulfur compared to alkyl sulfides, impacting reactions like oxidation or coordination .

Safety and Handling : While data is lacking for this compound, alkyl sulfides like diethyl sulfide require PPE (gloves, masks) due to toxicity risks, suggesting similar precautions .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity Control |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 78–85 | GC-MS |

| Sulfide Coupling | Ru₂(OAc)₄Cl | H₂O/THF | 90–92 | NMR |

Advanced: How can computational modeling predict the reactivity of this compound in catalytic oxidation?

Methodological Answer:

Density Functional Theory (DFT) simulations can elucidate reaction mechanisms, such as oxidation pathways mediated by diruthenium catalysts. Key steps include:

- Geometry optimization : To determine transition states and intermediates.

- Electron localization analysis : Identifies sulfoxide/sulfone formation preferences .

- Solvent effects : Implicit solvent models (e.g., COSMO) account for polarity impacts on activation energy.

Example Workflow:

Optimize molecular structures using B3LYP/6-31G(d).

Calculate Gibbs free energy changes for sulfide → sulfoxide → sulfone transitions.

Validate with experimental GC data on product ratios .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : δ 0.8–1.6 ppm (decyl chain CH₂), δ 7.2–7.5 ppm (aromatic protons).

- ¹³C NMR : δ 14–35 ppm (aliphatic carbons), δ 125–140 ppm (aromatic carbons).

- GC-MS : Monitors purity and identifies byproducts (e.g., sulfoxides) .

- FT-IR : S-C stretch at ~650 cm⁻¹ confirms sulfide bond formation.

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks | Diagnostic Use |

|---|---|---|

| ¹H NMR | δ 7.3 ppm (aromatic multiplet) | Confirms phenyl group |

| GC-MS | m/z 238 (M⁺) | Purity assessment |

Advanced: How do solvent polarity and temperature influence reaction kinetics in this compound transformations?

Methodological Answer:

- Solvent Effects :

- Polar solvents stabilize charged intermediates in SN2 mechanisms, accelerating substitution.

- Low-polarity solvents favor radical pathways in oxidation reactions.

- Temperature Dependence :

Experimental Design:

Conduct kinetic studies under varying solvents (DMF, THF, H₂O).

Use GC to track product ratios at intervals.

Apply Student’s t-test to assess significance of rate differences .

Advanced: How can researchers resolve contradictions in catalytic efficiency data for this compound?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst loading). Resolution strategies include:

Statistical Analysis :

- Use Fisher’s Exact Test or Dunnet’s post-hoc analysis to compare datasets .

- Report confidence intervals (95%) for catalytic turnover numbers.

Consensus Methods :

Reproducibility Protocols :

Q. Table 3: Common Data Contradictions and Solutions

| Issue | Resolution Approach | Reference |

|---|---|---|

| Variable sulfone yields | Control O₂ flow rate | |

| Discrepant NMR assignments | Cross-validate with 2D NMR (COSY) |

Basic: What purification methods ensure high-purity this compound for downstream applications?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate sulfide from oxidized byproducts.

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal formation.

- Purity Validation : Combine GC-MS (≥98% purity) and elemental analysis (C, H, S) .

Advanced: What role does steric hindrance play in the reactivity of this compound with electrophiles?

Methodological Answer:

The decyl chain introduces steric bulk, reducing accessibility to the sulfur lone pairs. Experimental and computational approaches include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Molecular Dynamics (MD) : Simulate collision frequencies between electrophiles and sulfur centers .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.